2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid
Description
2-(N-{[4-(4,5-Dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid is a synthetic small molecule characterized by a morpholine core substituted with a 4,5-dichloropyrrole-2-carbonyl group. This central morpholine ring is linked via a methylene bridge to an acetamidoacetic acid moiety. The dichloropyrrole subunit introduces significant steric and electronic effects, while the acetic acid group enhances solubility in polar solvents.
Properties
Molecular Formula |
C14H17Cl2N3O5 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-[acetyl-[[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl]amino]acetic acid |
InChI |
InChI=1S/C14H17Cl2N3O5/c1-8(20)19(7-12(21)22)6-9-5-18(2-3-24-9)14(23)11-4-10(15)13(16)17-11/h4,9,17H,2-3,5-7H2,1H3,(H,21,22) |
InChI Key |
SABQJUMMVQGGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1CN(CCO1)C(=O)C2=CC(=C(N2)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, with an amine.
Chlorination: The pyrrole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Morpholine Ring Formation: The morpholine ring is synthesized separately, often through the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reaction: The chlorinated pyrrole and the morpholine ring are coupled using a linking agent, such as formaldehyde, under acidic conditions.
Acetamido Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The dichloro groups on the pyrrole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules or morpholine derivatives.
Mechanism of Action
The mechanism of action of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-substituted pyrrole ring and the morpholine moiety may facilitate binding to these targets, leading to modulation of their activity. The acetamido group could also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Example Compounds:
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Structural and Synthetic Differences:
However, the isopropylphenyl group in compounds may confer greater lipophilicity, impacting membrane permeability .
Pyrrolo-Pyridazine Carboxamides (Patent Compounds)
Example Compound:
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Key Comparisons:
| Parameter | Target Compound | Patent Compound |
|---|---|---|
| Core Structure | Morpholine-dichloropyrrole | Pyrrolo-pyridazine fused system |
| Functional Groups | Acetamidoacetic acid | Trifluoromethyl, cyano, hydroxy |
| Complexity | Moderate | High (polycyclic, multiple substituents) |
The patent compound’s pyrrolo-pyridazine core and trifluoromethyl group suggest superior metabolic stability and target affinity, whereas the target compound’s simpler structure may offer cost-effective synthesis and easier scalability .
Beta-Lactam Derivatives with Carboxylic Acid Moieties
Example Compound:
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Functional Group Analysis: Both the target compound and beta-lactam derivatives feature carboxylic acid groups, which enhance water solubility and metal-binding capacity. However, the beta-lactam’s bicyclic system and thiazolidine ring confer antibiotic activity (e.g., penicillin analogs), while the target compound’s dichloropyrrole-morpholine scaffold lacks a known antibacterial mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
